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Compound of Interest

Compound Name:
N-benzyl-N-(2-

hydroxyethyl)acetamide

CAS No.: 15568-60-2

Cat. No.: B8774147

Get Quote

Technical Whitepaper: Structural Analysis and Synthetic Utility of N-benzyl-N-(2-
hydroxyethyl)acetamide

Chemical Identity & Structural Topology
N-benzyl-N-(2-hydroxyethyl)acetamide represents a versatile bifunctional scaffold in organic

synthesis.[1] It functions primarily as a "linker" molecule, offering a stable amide core decorated

with a lipophilic benzyl group and a reactive primary alcohol handle. This specific topology

makes it a critical intermediate in the development of peptidomimetics, surfactants, and

heterocyclic pharmaceuticals (e.g., oxazolidinones).
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Parameter Data

IUPAC Name N-benzyl-N-(2-hydroxyethyl)acetamide

SMILES CC(=O)N(CCO)Cc1ccccc1

Molecular Formula

Molecular Weight 193.24 g/mol

Key Precursor N-Benzylethanolamine (CAS 104-63-2)

SMILES Parsing & Connectivity
The SMILES string CC(=O)N(CCO)Cc1ccccc1 encodes the specific connectivity required to

distinguish this molecule from its isomers (such as N-benzyl-2-hydroxyacetamide).[1]

CC(=O): Defines the acetyl group (carbonyl core).[1]

N(...): The central tertiary nitrogen atom.[1]

(CCO): The 2-hydroxyethyl arm attached to the nitrogen.[1]

Cc1ccccc1: The benzyl group (methylene bridge + phenyl ring) attached to the nitrogen.

Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the molecule's

behavior in biological assays and synthetic workups.[1] The presence of the free hydroxyl

group significantly lowers the LogP compared to fully alkylated acetamides, improving aqueous

solubility.
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Property
Value

(Predicted/Experimental)
Significance

LogP (Octanol/Water) ~0.8 – 1.1
Moderate lipophilicity; suitable

for CNS-active fragments.[1]

H-Bond Donors 1 (OH)

The alcohol is the sole donor;

the amide N is fully substituted.

[1]

H-Bond Acceptors 2 (C=O, OH)
Facilitates interaction with

polar solvent systems.[1]

Rotatable Bonds 4

High flexibility in the

hydroxyethyl and benzyl arms.

[1]

Topological Polar Surface Area

(TPSA)
~40.5 Å²

Suggests good membrane

permeability (Rule of 5

compliant).

Synthetic Pathways & Causality[1]
The synthesis of N-benzyl-N-(2-hydroxyethyl)acetamide relies on the selective acetylation of

the secondary amine precursor, N-benzylethanolamine.

The Challenge: Chemoselectivity
The precursor contains two nucleophilic sites: the secondary amine and the primary alcohol.[1]

Amine Nucleophilicity: Generally higher than oxygen.[1]

Reaction Control: To prevent O-acetylation (ester formation), the reaction must be conducted

under controlled temperatures using a mild acylating agent or by exploiting the kinetic

favorability of amide formation.[1]

Optimized Protocol: Selective N-Acetylation
Reagents:N-Benzylethanolamine, Acetic Anhydride (
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), Triethylamine (

), Dichloromethane (DCM).[1]

Setup: Dissolve N-benzylethanolamine (1.0 eq) in anhydrous DCM (0.5 M concentration).

Add

(1.2 eq) as a proton scavenger.

Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes.

Expert Insight: Cooling is critical.[1] Higher temperatures increase the kinetic energy of the

alcohol molecules, raising the risk of ester byproduct formation.

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC

(Mobile phase: 5% MeOH in DCM). The amide product will appear less polar than the amine

but more polar than the ester byproduct.

Workup: Quench with saturated

to neutralize acetic acid byproducts. Extract with DCM.

Purification: If O-acetylation is observed (ester spot on TLC), treat the crude mixture with

in MeOH for 30 minutes. This selectively hydrolyzes the unstable ester while leaving the
robust amide bond intact.

Visualized Synthesis Workflow

Benzaldehyde
+ Ethanolamine Imine IntermediateCondensation N-Benzylethanolamine

(Secondary Amine)

Reductive Amination
(NaBH4)

N-benzyl-N-(2-hydroxyethyl)acetamide
(Target Amide)

Selective N-Acetylation

O-Acetyl Ester
(Impurity)

Over-acetylation
(High Temp)

Acetic Anhydride
(0°C, Et3N)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
https://www.benchchem.com/product/b8774147/docs?utm_src=pdf-body-img#n-benzyl-n-2-hydroxyethyl-acetamide-smiles-string
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8774147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-wise synthesis from raw materials to the target amide, highlighting the critical

divergence point for O-acetylation impurities.

Analytical Characterization (Self-Validating System)
To confirm the structure and purity, the following spectral signatures must be identified.

1H NMR (Chloroform-d):

Rotamers: Due to the restricted rotation around the

bond, you will likely observe two sets of signals (approx 60:40 ratio) for the acetyl methyl
group and the benzyl methylene protons.[1]

Diagnostic Signals:

~2.10 ppm (Singlet, 3H,

).

~4.60 ppm (Singlet/Split, 2H,

).

~3.50 - 3.80 ppm (Multiplets, 4H,

).

IR Spectroscopy:

Amide Carbonyl: Strong band at 1620–1640

(Tertiary amide).

Hydroxyl: Broad band at 3300–3500

.[1]

Validation: Absence of a band at ~1740

confirms no ester impurity is present.
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Pharmacophore Utility & Applications
Linker Chemistry: The primary alcohol serves as a "handle" for attaching this scaffold to

drugs, creating prodrugs that improve blood-brain barrier (BBB) penetration due to the

benzyl group's lipophilicity.[1]

Heterocycle Synthesis: This molecule is a direct precursor to N-benzyl-morpholin-3-one via

intramolecular cyclization (using chloroacetyl chloride instead of acetic anhydride, followed

by base treatment).[1]

Surfactant Models: Long-chain analogs (using fatty acids instead of acetic acid) are used as

non-ionic surfactants in pharmaceutical formulations.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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